molecular formula C13H16O3 B105160 4-(2,5-Dimethylphenyl)-3-methyl-4-oxobutanoic acid CAS No. 16206-39-6

4-(2,5-Dimethylphenyl)-3-methyl-4-oxobutanoic acid

Cat. No. B105160
CAS RN: 16206-39-6
M. Wt: 220.26 g/mol
InChI Key: ZYCTURVYTQAFJB-UHFFFAOYSA-N
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Description

4-(2,5-Dimethylphenyl)-3-methyl-4-oxobutanoic acid, also known as DMBA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMBA belongs to the class of beta-keto acids and is a derivative of acetoacetic acid. It is a white crystalline solid that is soluble in organic solvents like ethanol and acetone.

Mechanism Of Action

The mechanism of action of 4-(2,5-Dimethylphenyl)-3-methyl-4-oxobutanoic acid varies depending on its application. In medicinal chemistry, 4-(2,5-Dimethylphenyl)-3-methyl-4-oxobutanoic acid has been shown to exert its anticancer activity by inducing apoptosis in cancer cells. 4-(2,5-Dimethylphenyl)-3-methyl-4-oxobutanoic acid has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine. In materials science, 4-(2,5-Dimethylphenyl)-3-methyl-4-oxobutanoic acid acts as a bridging ligand between metal ions to form metal-organic frameworks.

Biochemical And Physiological Effects

4-(2,5-Dimethylphenyl)-3-methyl-4-oxobutanoic acid has been shown to have both biochemical and physiological effects. In vitro studies have shown that 4-(2,5-Dimethylphenyl)-3-methyl-4-oxobutanoic acid can induce apoptosis in cancer cells by activating the caspase pathway. 4-(2,5-Dimethylphenyl)-3-methyl-4-oxobutanoic acid has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine. In vivo studies have shown that 4-(2,5-Dimethylphenyl)-3-methyl-4-oxobutanoic acid can reduce inflammation and oxidative stress in animal models.

Advantages And Limitations For Lab Experiments

4-(2,5-Dimethylphenyl)-3-methyl-4-oxobutanoic acid has several advantages for lab experiments. It is readily available and can be synthesized using commercially available starting materials. 4-(2,5-Dimethylphenyl)-3-methyl-4-oxobutanoic acid is also stable under normal lab conditions and can be stored for extended periods. However, 4-(2,5-Dimethylphenyl)-3-methyl-4-oxobutanoic acid has some limitations for lab experiments. It is toxic and requires proper handling and disposal. 4-(2,5-Dimethylphenyl)-3-methyl-4-oxobutanoic acid is also sensitive to moisture and light, which can affect its stability.

Future Directions

There are several future directions for the study of 4-(2,5-Dimethylphenyl)-3-methyl-4-oxobutanoic acid. In medicinal chemistry, 4-(2,5-Dimethylphenyl)-3-methyl-4-oxobutanoic acid can be further evaluated for its potential as an anticancer agent and as an inhibitor of acetylcholinesterase. In materials science, 4-(2,5-Dimethylphenyl)-3-methyl-4-oxobutanoic acid can be studied for its potential as a precursor for the synthesis of metal-organic frameworks with specific properties. In addition, the synthesis of 4-(2,5-Dimethylphenyl)-3-methyl-4-oxobutanoic acid can be optimized to improve its yield and purity.

Synthesis Methods

4-(2,5-Dimethylphenyl)-3-methyl-4-oxobutanoic acid can be synthesized through a multistep process starting from commercially available starting materials like 2,5-dimethylbenzaldehyde and ethyl acetoacetate. The synthesis involves the condensation of these starting materials followed by oxidation and decarboxylation to yield 4-(2,5-Dimethylphenyl)-3-methyl-4-oxobutanoic acid. The synthesis of 4-(2,5-Dimethylphenyl)-3-methyl-4-oxobutanoic acid is well-established and has been reported in several research articles.

Scientific Research Applications

4-(2,5-Dimethylphenyl)-3-methyl-4-oxobutanoic acid has been extensively studied for its potential applications in various fields like organic chemistry, medicinal chemistry, and materials science. In organic chemistry, 4-(2,5-Dimethylphenyl)-3-methyl-4-oxobutanoic acid has been used as a building block for the synthesis of various compounds like beta-keto esters, beta-diketones, and beta-keto amides. In medicinal chemistry, 4-(2,5-Dimethylphenyl)-3-methyl-4-oxobutanoic acid has been evaluated for its potential as an anticancer agent, anti-inflammatory agent, and as an inhibitor of acetylcholinesterase. In materials science, 4-(2,5-Dimethylphenyl)-3-methyl-4-oxobutanoic acid has been studied for its potential as a precursor for the synthesis of metal-organic frameworks.

properties

CAS RN

16206-39-6

Product Name

4-(2,5-Dimethylphenyl)-3-methyl-4-oxobutanoic acid

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

4-(2,5-dimethylphenyl)-3-methyl-4-oxobutanoic acid

InChI

InChI=1S/C13H16O3/c1-8-4-5-9(2)11(6-8)13(16)10(3)7-12(14)15/h4-6,10H,7H2,1-3H3,(H,14,15)

InChI Key

ZYCTURVYTQAFJB-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)C(=O)C(C)CC(=O)O

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)C(C)CC(=O)O

synonyms

3-(2,5-Dimethylbenzoyl)butyric acid

Origin of Product

United States

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